molecular formula C10H18N2O4 B5235262 methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate CAS No. 32175-29-4

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate

Cat. No.: B5235262
CAS No.: 32175-29-4
M. Wt: 230.26 g/mol
InChI Key: RPCPEKVNPMGVJL-UHFFFAOYSA-N
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Description

Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate: is a chemical compound with the molecular formula C17H30N2O4 and a molecular weight of 326.43 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with a methoxycarbonylamino group and a carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl N-[4-(aminocarbonyl)cyclohexyl]carbamate
  • Methyl N-[4-(hydroxycarbonyl)cyclohexyl]carbamate
  • Methyl N-[4-(methylcarbamoyl)cyclohexyl]carbamate

Comparison: Methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate is unique due to the presence of the methoxycarbonylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are desired .

Properties

IUPAC Name

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPEKVNPMGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(CC1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301653, DTXSID101218934
Record name methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32175-29-4, 32222-08-5
Record name NSC145147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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